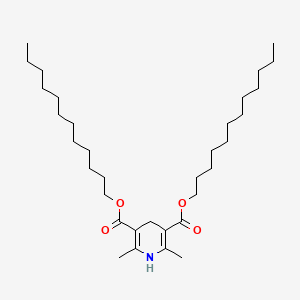

Didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate

Description

Didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate (CAS: 36265-41-5; molecular formula: C₃₃H₅₉NO₄; molecular weight: 533.84 g/mol) is a 1,4-dihydropyridine (DHP) derivative characterized by two dodecyl ester groups at positions 3 and 5 of the pyridine ring . Industrially, it serves as a thermal stabilizer for polyvinyl chloride (PVC) due to its ability to scavenge hydrochloric acid generated during PVC degradation . Key physical properties include a melting point of 93–96°C, a boiling point of 603.3°C, and a high lipophilicity (logP: 9.78), which enhances its compatibility with polymer matrices . The compound is synthesized via the Hantzsch reaction, involving transesterification of n-alkanol (C₁₂–C₁₄) with methyl acetoacetate, formaldehyde, and ammonia . Industrial-grade purity (≥97%) and stability under recommended storage conditions make it suitable for large-scale applications .

Properties

IUPAC Name |

didodecyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H59NO4/c1-5-7-9-11-13-15-17-19-21-23-25-37-32(35)30-27-31(29(4)34-28(30)3)33(36)38-26-24-22-20-18-16-14-12-10-8-6-2/h34H,5-27H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUDMQNHACTHAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1=C(NC(=C(C1)C(=O)OCCCCCCCCCCCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H59NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189804 | |

| Record name | Didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36265-41-5 | |

| Record name | 3,5-Didodecyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36265-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036265415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Route

The synthesis of didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate typically follows a Hantzsch-type dihydropyridine synthesis, involving condensation reactions between appropriate β-ketoesters, aldehydes, and ammonia or ammonium salts.

The key starting materials are:

- 1-Dodecanol (a long-chain alcohol)

- Methyl acetoacetate (a β-ketoester)

- Formalin (aqueous formaldehyde)

- Ammonium acetate

The process proceeds in two main stages:

| Stage | Reactants & Conditions | Description |

|---|---|---|

| 1 | 1-Dodecanol + Methyl 3-oxobutanoate at 160 °C | Formation of dodecyl acetoacetate ester intermediate |

| 2 | Intermediate + Formalin + Ammonium acetate in methanol, reflux, with lithium hydroxide monohydrate catalyst | Cyclization and formation of the dihydropyridine ring |

The overall yield reported is approximately 92.1%, indicating an efficient synthetic process.

Detailed Reaction Steps

Esterification of 1-Dodecanol with Methyl Acetoacetate

- The long-chain alcohol reacts with methyl acetoacetate under heating (~160 °C) to produce dodecyl acetoacetate ester. This step ensures the introduction of the dodecyl side chains essential for the final compound's properties.

Hantzsch Dihydropyridine Synthesis

- The dodecyl acetoacetate ester is then reacted with formalin and ammonium acetate in methanol under reflux conditions.

- Lithium hydroxide monohydrate serves as a catalyst to facilitate cyclization and ring closure, forming the 1,4-dihydropyridine core with 2,6-dimethyl substitution and 3,5-dicarboxylate ester groups.

-

- After completion, the product is isolated, typically by crystallization or solvent extraction, yielding a light yellow-green powder with high purity (≥97%).

Alternative Synthetic Insights

Although the primary method involves the above steps, related synthetic strategies for dihydropyridine derivatives reported in patent literature suggest variations in alkyl chain lengths and substituents on the pyridine ring can be introduced by modifying starting materials such as:

- Using different alkyl esters of acetoacetic acid

- Employing substituted aldehydes (e.g., nitrobenzaldehyde derivatives) for 4-aryl substitutions

However, for didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, the didodecyl ester groups are specifically introduced via esterification of 1-dodecanol with acetoacetate derivatives.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 1-Dodecanol, Methyl acetoacetate, Formalin, Ammonium acetate |

| Catalyst | Lithium hydroxide monohydrate |

| Solvent | Methanol |

| Temperature | 160 °C (esterification); Reflux (cyclization) |

| Reaction Time | Not explicitly specified; typical reflux times range from 2–6 hours |

| Yield | ~92.1% |

| Product Purity | ≥97% |

| Physical Form | Light yellow-green powder |

Research Findings and Notes

- The synthesis is robust and scalable, with high yield and purity, suitable for pharmaceutical intermediate production.

- The use of lithium hydroxide monohydrate catalysis improves cyclization efficiency.

- The didodecyl ester groups impart hydrophobicity and stability to the molecule, which is critical for its application as a stabilizer and intermediate.

- Safety precautions include handling under controlled temperature and avoiding moisture and sunlight exposure, as the compound is sensitive to degradation under such conditions.

Chemical Reactions Analysis

Didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones and aldehydes.

Reduction: It can be reduced to form alcohols.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like methanesulfonic acid and sodium nitrite, and reducing agents like hydrogen gas and metal catalysts.

Major Products: The major products formed from these reactions include alcohols, ketones, and aldehydes.

Scientific Research Applications

Pharmaceutical Applications

1. Pharmaceutical Intermediate

DHP serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows it to participate in reactions that lead to the formation of biologically active compounds. For instance, it is utilized in the production of antihypertensive agents and other therapeutic drugs due to its ability to modify biological activity through structural changes.

2. Stabilizer in Drug Formulations

DHP acts as a stabilizer in drug formulations, enhancing the stability and bioavailability of active ingredients. This application is crucial in the development of long-lasting medications that require stable formulations over time.

Material Science Applications

1. Polymer Additive

In materials science, DHP is used as an additive in polymer formulations. Its incorporation improves the mechanical properties and thermal stability of polymers, making them suitable for high-performance applications such as automotive and aerospace components.

2. Coatings and Sealants

DHP's hydrophobic characteristics make it an excellent candidate for use in coatings and sealants. It can enhance water resistance and durability, which are critical properties for protective coatings used in construction and automotive industries.

Case Studies

Safety Considerations

While DHP is generally considered safe for handling, it is essential to follow appropriate safety protocols due to its classification under GHS as a substance requiring caution (GHS09). Proper storage conditions should be maintained to avoid degradation or hazardous reactions.

Mechanism of Action

The mechanism of action of Didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate involves its role as a hydrogen source in various chemical reactions. It participates in organocatalytic reductive amination and conjugate reduction reactions . The compound interacts with molecular targets and pathways involved in these reactions, facilitating the transfer of hydrogen atoms to the substrates.

Comparison with Similar Compounds

Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate

- Structure: Ethyl ester groups at positions 3 and 5 (CAS: 1149-23-1; molecular formula: C₁₃H₁₉NO₄; molecular weight: 280.3 g/mol) .

- Applications: Mimics NADH in enzymatic studies due to structural similarity . Serves as a hydrogen donor in organocatalytic reductive amination and conjugate reduction reactions .

- Properties : Lower molecular weight and logP (~3.0) compared to didodecyl DHP, enhancing solubility in polar solvents .

Dimethyl 1,4-dihydro-4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate

- Structure: Methoxy-substituted aryl group at position 4 (CAS: N/A; molecular formula: C₁₈H₂₁NO₅) .

- Applications : Exhibits vasodilatory, antihypertensive, and antidiabetic activities, typical of pharmaceutical DHPs .

- Properties : Aromatic substitution enhances π-π interactions with biological targets, improving receptor binding .

4-(4-(Dimethylamino)phenyl)-2,6-dimethyl-N³,N⁵-bis(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxamide (6o)

- Structure : Amide groups replace ester functionalities (molecular formula: C₂₉H₂₈N₆O₆; molecular weight: 556.58 g/mol) .

- Applications: Demonstrates antitrypanosomal and antitubercular activities due to nitro and amide groups, which enhance hydrogen bonding with microbial enzymes .

- Properties : Amide groups increase polarity (PSA: 141.6 Ų) compared to ester derivatives, improving aqueous solubility for drug delivery .

Physicochemical and Functional Comparisons

Biological Activity

Didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate (DHP) is a compound of considerable interest in the field of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential applications based on a review of current literature and research findings.

- Molecular Formula : C33H59NO4

- Molecular Weight : 533.83 g/mol

- CAS Number : 36265-41-5

- Melting Point : 93-94 °C

- Boiling Point : 603.3 °C (predicted)

- Density : 0.954 g/cm³ (predicted)

- LogP : 11.85

DHP is characterized as a light yellow-green powder with a purity of over 97%. It is soluble in organic solvents and has been noted for its stability under various conditions .

DHP acts primarily through its role as a pharmaceutical intermediate, influencing various biological pathways. Its structure allows it to interact with cellular receptors and enzymes, particularly in metabolic processes. The compound has shown promise as an inhibitor of specific enzymes, including α-glucosidase, which is crucial for carbohydrate metabolism.

Case Studies and Research Findings

- α-Glucosidase Inhibition :

- Antioxidant Properties :

- Antimicrobial Activity :

Applications

Given its biological activities, DHP can be utilized in various fields:

- Pharmaceuticals : As an intermediate in drug synthesis for diabetes management and antioxidant formulations.

- Food Industry : Potential use as a preservative due to its antimicrobial properties.

- Cosmetics : Incorporation into formulations aimed at reducing oxidative stress on the skin.

Summary of Research Findings

Q & A

Q. What are the established synthetic routes for didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, and what reagents/conditions are critical?

Methodological Answer: The compound is synthesized via the Hantzsch reaction , a multicomponent condensation involving 1-dodecanol, methyl acetoacetate, ammonia, and formaldehyde. Key steps include:

Q. Table 1: Synthetic Parameters and Yields

| Method | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Hantzsch Synthesis | 1-Dodecanol, methyl acetoacetate, NH₃, 80°C | ~78% | |

| Green Chemistry Approach | Ethyl acetoacetate, aldehydes, ammonium salts, solvent-free | >85% |

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

Methodological Answer: Use a combination of spectroscopic and chromatographic methods:

Q. Table 2: Key Analytical Data

| Property | Value/Technique | Source |

|---|---|---|

| Melting Point | 93–96°C (ethanol recrystallization) | |

| Molecular Weight | 533.8 g/mol (ESI-MS) |

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Dust Control : Use fume hoods and avoid aerosol formation due to respiratory hazards .

- Storage : Keep in airtight containers at 4°C to prevent degradation .

- PPE : Wear gloves, lab coats, and eye protection; avoid skin contact .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield or reduce byproducts?

Methodological Answer:

Q. Table 3: Optimization Strategies

| Parameter | Impact on Yield | Source |

|---|---|---|

| Microwave Heating | Reduces reaction time by 50% | |

| Solvent-Free Conditions | Increases yield to >90% |

Q. How does thermal stability impact its application in polymer science (e.g., as a PVC stabilizer)?

Methodological Answer:

Q. What mechanistic role does this compound play in biological systems (e.g., NADH mimicry)?

Methodological Answer:

Q. Table 4: Biological Activity Data

| Application | Observed Effect | Source |

|---|---|---|

| NADH Mimicry | Redox activity in enzymatic assays | |

| Anticancer Potential | Moderate activity against HeLa cells |

Q. How can discrepancies in reported purity values (e.g., 97% vs. lower grades) be resolved?

Methodological Answer:

Q. How to address contradictions in structural data from computational vs. experimental methods?

Methodological Answer:

- X-ray vs. DFT : Overlay experimental crystallographic data (bond lengths, angles) with density functional theory (DFT) calculations to validate accuracy .

- Dynamic NMR : Resolve conformational flexibility in solution vs. solid state .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.